molecular formula C10H15N3O5 B029767 2'-O-Methylcytidine CAS No. 2140-72-9

2'-O-Methylcytidine

Cat. No.: B029767
CAS No.: 2140-72-9
M. Wt: 257.24 g/mol
InChI Key: RFCQJGFZUQFYRF-ZOQUXTDFSA-N
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Mechanism of Action

Target of Action

2’-O-Methylcytidine primarily targets the RNA-dependent RNA polymerase (RdRp) . RdRp is an essential enzyme for the replication of RNA viruses, including Hepatitis C Virus (HCV) . This enzyme catalyzes the synthesis of a new RNA strand complementary to a given RNA template .

Mode of Action

2’-O-Methylcytidine inhibits the RdRp-catalyzed RNA synthesis in a manner that is competitive with substrate nucleoside triphosphate . It acts as a competitive inhibitor of RdRp, thereby disrupting the normal function of this enzyme . This disruption prevents the replication of the RNA virus, effectively inhibiting its life cycle .

Biochemical Pathways

The primary biochemical pathway affected by 2’-O-Methylcytidine is the RNA replication pathway of RNA viruses . By inhibiting RdRp, 2’-O-Methylcytidine prevents the synthesis of new RNA strands, thereby disrupting the replication of the virus . The downstream effects of this disruption include a decrease in viral load and a potential halt in the progression of diseases caused by RNA viruses .

Pharmacokinetics

It is known that 2’-o-methylcytidine is a nucleoside analog, and such compounds are generally well-absorbed and distributed throughout the body . They are metabolized by nucleotide salvage pathways, which may impact their bioavailability .

Result of Action

The primary molecular effect of 2’-O-Methylcytidine’s action is the inhibition of RNA synthesis by RdRp . This results in a decrease in viral RNA production, effectively halting the replication of the virus . On a cellular level, this can prevent the spread of the virus to new cells and may lead to a decrease in viral load .

Action Environment

The efficacy and stability of 2’-O-Methylcytidine, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the patient’s body . .

Biochemical Analysis

Biochemical Properties

2’-O-Methylcytidine participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the methylation process catalyzed by specific methyltransferase enzymes . This modification enhances the stability of RNA and affects its capacity for nuclear export . The presence of 2’-O-Methylcytidine in RNA can influence the interactions between codons and anticodons, thereby affecting protein synthesis .

Cellular Effects

The presence of 2’-O-Methylcytidine in RNA molecules can have profound effects on cellular processes. It can influence cell function by affecting gene expression and cellular metabolism. For example, it has been found to inhibit viral replication, making it an effective antiviral agent . It can also bind to the response element on DNA, potentially inhibiting protein synthesis in cancer cells .

Molecular Mechanism

At the molecular level, 2’-O-Methylcytidine exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it can bind to the active site of an enzyme, altering its activity . Furthermore, it can interact with other molecules in the cell, influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-O-Methylcytidine can change over time. It has been observed that the modification is stable and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies, indicating its potential role in long-term cellular processes .

Metabolic Pathways

2’-O-Methylcytidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors during these processes

Subcellular Localization

The subcellular localization of 2’-O-Methylcytidine and its effects on activity or function are areas of active research. It is known that RNA modifications, including 2’-O-Methylcytidine, can influence the localization of RNA within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-O-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of cytidine. Another method includes the use of methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production often involves the preparation of N4-alkanoyl, aroyl, and aralkanoyl 2’-O-methylcytidine derivatives. These derivatives are useful in the synthesis of oligonucleotides and methylphosphonate oligomers . The process typically includes protecting the reactive groups during synthesis and then removing these protecting groups under non-adverse conditions .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-O-Methylcytidine, while substitution reactions can produce a variety of nucleoside analogs .

Comparison with Similar Compounds

Comparison: 2’-O-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar, which imparts distinct biochemical properties. Unlike other methylated nucleosides, 2’-O-Methylcytidine is particularly effective in inhibiting RNA-dependent RNA polymerase, making it a valuable tool in antiviral research .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQJGFZUQFYRF-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943958
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-72-9
Record name 2′-O-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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